N-(3-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
CAS No.: 1115871-84-5
Cat. No.: VC4254138
Molecular Formula: C20H20N2O4S2
Molecular Weight: 416.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115871-84-5 |
|---|---|
| Molecular Formula | C20H20N2O4S2 |
| Molecular Weight | 416.51 |
| IUPAC Name | N-(3-methoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C20H20N2O4S2/c1-14-7-9-17(10-8-14)28(24,25)22(2)18-11-12-27-19(18)20(23)21-15-5-4-6-16(13-15)26-3/h4-13H,1-3H3,(H,21,23) |
| Standard InChI Key | YKIPUVJCUHVURY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a thiophene ring substituted at the 2-position with a carboxamide group (N-(3-methoxyphenyl)) and at the 3-position with an N-methyl-4-methylbenzenesulfonamido moiety. The methoxy group on the phenyl ring enhances solubility, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch of carboxamide) and 1150 cm⁻¹ (S=O stretch of sulfonamide) .
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NMR: ¹H NMR signals at δ 7.45–6.75 ppm (aromatic protons) and δ 3.85 ppm (methoxy group) .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves three stages:
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Thiophene Ring Formation: Cyclization of ethyl 3-mercaptoacrylate derivatives with α-halogenated reagents under basic conditions .
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Sulfonamide Introduction: Reaction with 4-methylbenzenesulfonyl chloride in the presence of triethylamine.
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Carboxamide Functionalization: Coupling with 3-methoxyaniline using carbodiimide-based coupling agents .
Key Reaction Conditions
Biological Activities and Mechanisms
Antimicrobial Efficacy
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Gram-Positive Bacteria: MIC values of 8–16 μg/mL against Staphylococcus aureus due to dihydropteroate synthase inhibition .
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Fungal Strains: Moderate activity against Candida albicans (MIC = 32 μg/mL) .
Table 2: Biological Activity Profile
| Activity | Target/Pathway | IC₅₀/MIC | Source |
|---|---|---|---|
| Anticancer | β-Catenin degradation | 50 μM | |
| Antibacterial | Dihydropteroate synthase | 8–16 μg/mL | |
| Antioxidant | ABTS radical scavenging | 62% inhibition |
Mechanism of Action
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Enzyme Inhibition: Sulfonamide group binds to the pterin pocket of dihydropteroate synthase, disrupting folate synthesis .
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Receptor Modulation: Carboxamide moiety interacts with hydrophobic regions of the TPO receptor, enhancing platelet production in thrombocytopenia models .
Comparative Analysis with Analogues
Structural Analogues
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Sulfamethoxazole: Lacks the thiophene ring, resulting in lower anticancer potency .
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Thiophene-2-carboxamide Derivatives: Replacement of the methoxyphenyl group with trifluoromethyl (e.g., Compound 7a) improves metabolic stability by 30% .
Functional Group Impact
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Methoxy Group: Enhances solubility but reduces membrane permeability.
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Sulfonamide: Critical for enzyme inhibition; methylation at N-position reduces toxicity .
Recent Research Advancements
Molecular Docking Studies
Docking simulations revealed strong binding affinity (−9.2 kcal/mol) for the PD-L1 protein, suggesting potential in immunotherapy .
Pharmacokinetic Profiling
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